Eliprodil

Descripción

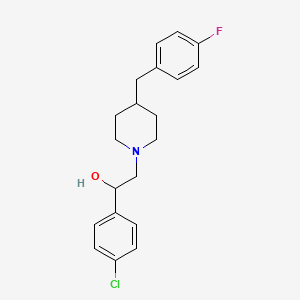

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUSQTSTQSHJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045744 | |

| Record name | Eliprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119431-25-3 | |

| Record name | Eliprodil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119431-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eliprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELIPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eliprodil's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliprodil is a neuroprotective agent that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high degree of selectivity for receptors containing the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on NMDA receptors. It details the binding site, the nature of its allosteric modulation, and the downstream consequences for receptor function. This document synthesizes key quantitative data and outlines the experimental protocols used to elucidate this mechanism, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction: The NMDA Receptor and the Significance of GluN2B

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. Overactivation of NMDA receptors, leading to excessive Ca2+ influx, is implicated in excitotoxic neuronal death, a key pathological process in stroke and neurodegenerative diseases.

This compound, and its close analog ifenprodil, are phenylethanolamine derivatives that have garnered significant interest due to their selective inhibition of NMDA receptors containing the GluN2B subunit. This selectivity is therapeutically promising, as it may allow for the mitigation of excitotoxicity while potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists.

Molecular Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a mechanism of non-competitive antagonism and negative allosteric modulation.

Binding Site: The GluN1/GluN2B Amino-Terminal Domain Interface

Unlike competitive antagonists that bind to the glutamate or glycine sites, or channel blockers that plug the ion pore, this compound binds to an allosteric site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. This binding site is distinct from the agonist-binding domains and the ion channel pore.

The ATD, also known as the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain, is a large extracellular domain that plays a critical role in receptor assembly and modulation. The high affinity and selectivity of this compound for GluN2B-containing receptors are determined by the specific amino acid residues within the GluN2B ATD.

Allosteric Modulation of Receptor Function

Upon binding to the GluN1/GluN2B ATD interface, this compound stabilizes a conformational state of the receptor that is less likely to open, even when glutamate and glycine are bound. This is the hallmark of negative allosteric modulation. This modulatory action results in a decrease in the channel's open probability and a reduction in the overall Ca2+ influx through the channel.

The binding of this compound to its site is voltage-independent, distinguishing it from channel blockers like MK-801, whose action is dependent on the membrane potential. Furthermore, the inhibitory effect of this compound can be influenced by the concentration of the co-agonist glycine, suggesting a complex interplay between different modulatory sites on the receptor.

The signaling pathway for this compound's inhibitory action can be visualized as follows:

Caption: Signaling pathway of this compound's action on NMDA receptors.

Quantitative Data

The affinity and potency of this compound and related compounds have been quantified through various experimental assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound and Ifenprodil on Different NMDA Receptor Subtypes

| Compound | Receptor Subtype | IC50 (µM) | Experimental System |

| This compound | NR1A/NR2B | 3.0 | Xenopus oocytes |

| This compound | NR1A/NR2A | > 100 | Xenopus oocytes |

| Ifenprodil | NR1A/NR2B | 0.27 | Xenopus oocytes |

| Ifenprodil | NR1A/NR2A | 146 | Xenopus oocytes |

Table 2: Binding Affinity (Ki) of this compound and Ifenprodil

| Compound | Radioligand | Ki (nM) | Preparation |

| Ifenprodil | [3H]Ifenprodil | 11 | Rat brain membranes |

| This compound | [3H]Ifenprodil | - | Data not readily available |

Note: Data for this compound's Ki value from competitive binding assays with [3H]ifenprodil is not as commonly reported as for ifenprodil itself. However, its similar mechanism and lower potency suggest a higher Ki value than ifenprodil.

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of electrophysiological, biochemical, and molecular biology techniques.

Electrophysiological Recordings in Xenopus Oocytes

This technique is fundamental for characterizing the functional effects of this compound on specific NMDA receptor subtypes.

Methodology:

-

Receptor Expression: cRNA encoding the desired GluN1 and GluN2 subunits (e.g., GluN1A and GluN2B) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for receptor expression on the cell membrane.

-

Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: NMDA receptor-mediated currents are activated by the application of glutamate and glycine. This compound is then co-applied at various concentrations to determine its inhibitory effect on the agonist-induced currents.

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 value of this compound for the specific receptor subtype.

Caption: Workflow for electrophysiological analysis of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and related compounds to the NMDA receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to the this compound site (e.g., [3H]ifenprodil) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay of this compound.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the GluN2B subunit that are critical for this compound binding.

Methodology:

-

Mutagenesis: The cDNA encoding the GluN2B subunit is modified to change specific amino acid residues to others (e.g., alanine scanning).

-

Expression of Mutant Receptors: The mutated GluN2B cDNA is co-expressed with GluN1 cDNA in a suitable expression system (e.g., Xenopus oocytes or mammalian cells).

-

Functional or Binding Analysis: The effect of the mutation on this compound's potency or affinity is assessed using electrophysiology or radioligand binding assays as described above.

-

Identification of Critical Residues: A significant reduction in this compound's potency or affinity following a mutation indicates that the mutated residue is important for its binding or mechanism of action.

Conclusion

This compound's mechanism of action on NMDA receptors is characterized by its selective, non-competitive antagonism of GluN2B-containing receptors. It binds to a unique allosteric site at the GluN1/GluN2B ATD interface, inducing a conformational change that reduces the probability of ion channel opening. This negative allosteric modulation leads to a decrease in Ca2+ influx, which is the basis for its neuroprotective effects. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of novel, subtype-selective NMDA receptor modulators with improved therapeutic profiles.

The Discovery and Development of Eliprodil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliprodil (SL-82.0715) is a neuroprotective agent that emerged from research into novel therapeutic strategies for neurological disorders. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of this compound. It details the key experiments that elucidated its function as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit. This document summarizes critical quantitative data, outlines detailed experimental protocols for seminal studies, and provides visualizations of the relevant signaling pathways and experimental workflows. While this compound showed promise in preclinical studies, it ultimately failed to demonstrate efficacy in a pivotal Phase III clinical trial for acute ischemic stroke. This guide serves as a comprehensive resource for understanding the scientific journey of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Dawn of a Neuroprotective Candidate

This compound, a piperidine-ethanol derivative, was developed from its parent compound, ifenprodil. The initial impetus for the development of these compounds was the growing understanding of the role of excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, in the pathophysiology of neuronal damage following ischemic events and in various neurodegenerative diseases.

Mechanism of Action: Targeting the NMDA Receptor

This compound exerts its neuroprotective effects primarily through its interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation leads to excessive calcium influx and subsequent neuronal cell death.

Selective Antagonism of the NR2B Subunit

The NMDA receptor is a heteromeric complex typically composed of two NR1 subunits and two NR2 subunits. This compound is a selective antagonist of NMDA receptors containing the NR2B subunit.[1] This selectivity is significant as NR2B-containing receptors are predominantly found in the forebrain and are implicated in pathological excitotoxic processes. In contrast, NR2A-containing receptors are more associated with normal synaptic transmission.

Interaction with the Polyamine Modulatory Site

This compound acts as a non-competitive antagonist, binding to a site distinct from the glutamate and glycine binding sites. Specifically, it interacts with the polyamine modulatory site on the NMDA receptor.[2] This interaction allosterically inhibits the channel opening, thereby reducing the influx of calcium ions.

Quantitative Data: Binding Affinities and Potency

The following tables summarize the key quantitative data that characterize the interaction of this compound with NMDA receptors.

Table 1: this compound Binding Affinity (Ki) for NMDA Receptor Subtypes

| Radioligand | Receptor Subtype | Preparation | Ki (nM) | Reference |

| [3H]Ifenprodil | NR2B | Recombinant Human | 5.8 | [3] |

| [3H]Ifenprodil | NR2B | Rat Brain Membranes | 11 | [4] |

Note: Ki values represent the inhibition constant, indicating the affinity of this compound for the receptor.

Table 2: this compound Potency (IC50/EC50) in Functional Assays

| Assay Type | Receptor/Preparation | Effect Measured | IC50/EC50 (µM) | Reference |

| Electrophysiology | NR1A/NR2B Receptors (Xenopus oocytes) | Inhibition of NMDA-induced current | 3.0 | [5] |

| Electrophysiology | NR1A/NR2A Receptors (Xenopus oocytes) | Inhibition of NMDA-induced current | >100 | |

| Hippocampal Slices (Hypoxia) | Schaffer collateral-CA1 | Recovery of excitatory postsynaptic potentials | ~0.5 (EC50) |

Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in characterizing this compound.

Radioligand Binding Assay for NR2B Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the NR2B subunit of the NMDA receptor using a competitive binding assay with [3H]ifenprodil.

Materials:

-

Membrane Preparation: Rat brain tissue or cells expressing recombinant NR1/NR2B receptors.

-

Radioligand: [3H]ifenprodil.

-

Non-labeled Ligand: this compound (for competition).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]ifenprodil, and varying concentrations of unlabeled this compound.

-

Incubation: Add the membrane preparation to each well. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]ifenprodil binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]ifenprodil. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in a controlled in vitro system.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA for NR1 and NR2A or NR2B subunits.

-

Injection System: Micropipettes and a nanoliter injector.

-

TEVC Setup: Amplifier, electrodes (voltage and current), perfusion system, and recording chamber.

-

Recording Solution (ND96): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES.

-

Agonists: NMDA and glycine.

-

Antagonist: this compound.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes. Inject the oocytes with a mixture of NR1 and either NR2A or NR2B cRNA. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Data Acquisition: Apply a solution containing NMDA and glycine to activate the expressed NMDA receptors and record the inward current. After a stable baseline response is established, co-apply this compound at various concentrations with the agonists.

-

Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the NMDA-induced current against the concentration of this compound. Determine the IC50 value from the resulting concentration-response curve.

Rat Thromboembolic Stroke Model

Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a clinically relevant model of ischemic stroke.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Surgical Instruments: Microsurgical instruments, operating microscope.

-

Catheters and Sutures.

-

Thromboembolic material: Autologous blood clot.

-

This compound solution for injection.

-

Neurological scoring system.

-

Histological stains: e.g., 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

-

Clot Preparation: Collect a small volume of blood from a donor rat and allow it to clot in a segment of tubing.

-

Embolization: Ligate the CCA and ECA. Introduce a catheter containing the blood clot into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce an embolic occlusion.

-

Drug Administration: Administer this compound (e.g., intravenously) at a predetermined time point after the occlusion.

-

Neurological Assessment: At various time points post-occlusion, assess the neurological deficit using a standardized scoring system (e.g., Bederson scale).

-

Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with TTC. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.

-

Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group and a vehicle-treated control group to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action at the NR2B-containing NMDA receptor.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a two-electrode voltage clamp experiment.

Structure-Activity Relationship (SAR) and Synthesis

The development of this compound and its analogs has been guided by structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key structural features of the ifenprodil and this compound scaffold that influence their activity at the NR2B receptor include the nature and position of substituents on the phenyl rings and the stereochemistry of the chiral centers. For instance, the threo-isomers of ifenprodil derivatives have shown greater selectivity for the NMDA receptor over α1-adrenergic receptors.

The synthesis of this compound, α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol, typically involves a multi-step process. A common synthetic route involves the reaction of a suitably substituted piperidine derivative with a styrene oxide or a related epoxide. The final product is often obtained as a racemic mixture, which can be resolved into its individual enantiomers for further pharmacological evaluation.

Preclinical and Clinical Development

Preclinical Neuroprotective Efficacy

This compound demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia and trauma. In a rat thromboembolic stroke model, this compound administered after the ischemic insult significantly reduced both the neurological deficit and the total volume of the brain lesion. Specifically, a 1 mg/kg intravenous dose of this compound resulted in a 54% reduction in neurological deficit and a 49% reduction in the total brain lesion volume. In another study using a rat model of focal ischemia, this compound was shown to reduce the volume of ischemia by 50% or more. These promising preclinical results provided a strong rationale for its advancement into clinical trials.

Table 3: Summary of this compound's Efficacy in Preclinical Stroke Models

| Animal Model | This compound Dose | Administration Route | Outcome Measure | % Reduction | Reference |

| Rat Thromboembolic Stroke | 1 mg/kg | IV | Neurological Deficit | 54% | |

| Rat Thromboembolic Stroke | 1 mg/kg | IV | Total Brain Lesion Volume | 49% | |

| Rat Focal Ischemia (MCAO) | 1 mg/kg | IV | Ischemic Volume | ≥50% | |

| Cat Focal Ischemia (MCAO) | 0.3-3 mg/kg | IV | Infarct Volume | up to 42% |

Clinical Trials and Discontinuation for Stroke

Despite the robust preclinical data, this compound failed to demonstrate clinical efficacy in a large-scale Phase III clinical trial for the treatment of acute ischemic stroke. The trial was terminated prematurely in 1996 due to a lack of benefit. The reasons for the failure of this compound, and many other neuroprotective agents in stroke trials, are multifactorial and have been a subject of extensive discussion. Potential contributing factors include a narrow therapeutic window, the heterogeneity of stroke in the human population, and challenges in translating effective doses from animal models to humans.

Conclusion and Future Perspectives

The story of this compound's development is a salient example of the challenges inherent in translating promising preclinical findings into clinically effective therapies, particularly in the complex field of neuroprotection. While this compound did not succeed as a treatment for stroke, the research surrounding it has significantly contributed to our understanding of the role of the NR2B subunit of the NMDA receptor in excitotoxicity. The detailed characterization of its mechanism of action and the extensive preclinical data continue to be a valuable resource for the development of new generations of NR2B-selective antagonists for a range of neurological and psychiatric disorders. The lessons learned from the clinical failure of this compound underscore the importance of refining preclinical models to better mimic the human condition and of developing more effective clinical trial designs for neuroprotective agents. The journey of this compound, from a promising laboratory compound to its discontinuation for stroke, remains a crucial case study for all professionals engaged in the arduous but vital process of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Eliprodil's Interaction with the Sigma-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Eliprodil, a non-competitive antagonist of the NMDA receptor, also exhibits activity at the sigma-1 receptor (S1R), an intracellular chaperone protein with significant influence on neuronal signaling and cellular homeostasis. While primarily recognized for its effects on glutamatergic neurotransmission, this compound's engagement with the S1R presents an additional layer of its pharmacological profile. This technical guide provides an in-depth analysis of this compound's sigma-1 receptor activity, consolidating quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Analysis: Binding Affinity of this compound for Sigma Receptors

The affinity of this compound for sigma receptor subtypes has been characterized through radioligand binding assays. The following table summarizes the reported inhibition constants (Ki), which quantify the concentration of this compound required to inhibit 50% of radioligand binding to the receptor. A higher Ki value indicates lower binding affinity.

| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) | Reference |

| Sigma-2 | [³H]Ifenprodil | Not Specified | ~630 | [Lever et al., 1995] |

Functional Activity: Uncharacterized Agonist or Antagonist Profile

Crucially, the functional activity of this compound at the sigma-1 receptor—whether it acts as an agonist or an antagonist—remains to be definitively characterized in publicly available literature. The neuroprotective effects of this compound, such as the promotion of myelination, have been noted in the context of its S1R affinity[1]. However, these outcomes may also be attributable to its primary mechanism as an NMDA receptor antagonist.

To elucidate this compound's functional role at the S1R, specific functional assays are required. These include evaluating its ability to induce or inhibit the dissociation of the S1R from its binding partner, the Binding Immunoglobulin Protein (BiP), or its capacity to modulate S1R-dependent downstream signaling events such as intracellular calcium mobilization.

Experimental Protocols

The characterization of a compound's activity at the sigma-1 receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to assessing the S1R activity of a ligand like this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)

-

Membrane Preparation: Homogenates from tissues with high sigma-1 receptor expression (e.g., guinea pig liver or brain).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a structurally distinct, high-affinity S1R ligand (e.g., haloperidol).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.

-

Controls: Prepare parallel wells for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + haloperidol).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 90-120 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Competition Binding Assay.

Sigma-1 Receptor Functional Assay: BiP Dissociation

This assay determines whether a compound acts as a sigma-1 receptor agonist or antagonist by measuring its effect on the interaction between S1R and BiP. Agonists promote the dissociation of the S1R-BiP complex, while antagonists can inhibit this dissociation.

Materials:

-

Cell Line: A cell line endogenously or exogenously expressing both S1R and BiP.

-

Test Compound: this compound.

-

S1R Agonist Control: A known S1R agonist (e.g., (+)-pentazocine).

-

Lysis Buffer: A buffer compatible with co-immunoprecipitation.

-

Antibodies: Primary antibodies specific for S1R and BiP.

-

Immunoprecipitation Reagents: Protein A/G beads.

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, secondary antibodies, and detection reagents.

Procedure:

-

Cell Treatment: Treat cultured cells with this compound, a known S1R agonist (positive control), or vehicle.

-

Cell Lysis: Lyse the cells to release protein complexes.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against S1R to pull down S1R and any associated proteins.

-

Complex Capture: Use Protein A/G beads to capture the antibody-protein complexes.

-

Elution: Elute the captured proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both S1R (to confirm successful immunoprecipitation) and BiP (to assess the extent of their interaction).

-

Analysis: Quantify the amount of BiP co-immunoprecipitated with S1R in each treatment condition. A decrease in co-precipitated BiP in the presence of this compound would suggest agonist activity.

Workflow for BiP Dissociation Co-Immunoprecipitation Assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Its signaling is multifaceted and involves interactions with a variety of client proteins to modulate cellular functions, particularly in response to stress.

Under basal conditions, S1R is associated with the chaperone BiP. Upon stimulation by an agonist ligand or cellular stress, S1R dissociates from BiP. This dissociation allows S1R to interact with and modulate the activity of various "client" proteins, including ion channels and G-protein-coupled receptors. One of the key roles of S1R is the modulation of intracellular calcium signaling by stabilizing inositol 1,4,5-trisphosphate receptors (IP3Rs) at the MAM, thereby regulating calcium flux from the ER to the mitochondria. S1R activation can also influence cellular stress responses by interacting with sensors like inositol-requiring enzyme 1 (IRE1). The functional consequence of this compound binding to S1R would depend on whether it promotes (as an agonist) or inhibits (as an antagonist) these interactions.

Generalized Sigma-1 Receptor Signaling Pathway.

References

Eliprodil: An In-depth Technical Guide to its Investigational New Drug History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliprodil (SL-82.0715) is an investigational new drug that emerged as a promising neuroprotective agent in the late 1980s and early 1990s. Its development was predicated on a targeted pharmacological approach to mitigating the neuronal damage associated with ischemic stroke and other excitotoxic conditions. As a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, this compound represented a novel strategy to intervene in the glutamate-mediated excitotoxic cascade. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical evidence, and clinical development. The document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the underlying signaling pathways. Despite its promising preclinical profile, the clinical development of this compound was ultimately halted, a pivotal event that contributed to a broader re-evaluation of the therapeutic window and translational challenges in the development of neuroprotective agents for acute ischemic stroke.

Introduction

Glutamate-mediated excitotoxicity is a key pathological process in the neuronal damage observed following ischemic stroke.[1] The overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leads to excessive calcium influx and the initiation of intracellular signaling cascades that culminate in neuronal death.[1] this compound was developed by Synthélabo Recherche as a non-competitive antagonist of the NMDA receptor with a unique mechanism of action.[1][2] It selectively inhibits the NR2B (GLUN2B) subtype of the NMDA receptor at submicromolar concentrations by interacting with the polyamine modulatory site.[3] This selectivity was hypothesized to offer a more favorable therapeutic window and a better side-effect profile compared to non-selective NMDA receptor antagonists.

Mechanism of Action

This compound exerts its neuroprotective effects through a distinct interaction with the NMDA receptor complex. It acts as a non-competitive antagonist, meaning it does not directly compete with glutamate or glycine for their binding sites. Instead, it binds to the polyamine modulatory site on the NR2B subunit. The binding of this compound to this site allosterically inhibits the opening of the ion channel, thereby reducing the influx of calcium ions in response to glutamate stimulation.

The selectivity of this compound for the NR2B subunit is a key feature of its pharmacological profile. The related compound, ifenprodil, was shown to antagonize NR1A/NR2B receptors with high affinity (IC50 = 340nM) in a voltage-independent manner, while having a much lower affinity for the NR1A/NR2A subtype (IC50 = 146µM). This compound itself demonstrated an IC50 of 3.0 µM at NR1A/NR2B receptors, with no significant activity at NR1A/NR2A receptors (IC50 > 100 µM). This subunit selectivity was thought to be advantageous, as NR2B-containing receptors are predominantly expressed in the forebrain and have been implicated in pathological excitotoxicity, while NR2A-containing receptors are more involved in normal synaptic transmission.

Signaling Pathway

The primary mechanism of this compound's action is the attenuation of the excitotoxic cascade initiated by excessive NMDA receptor activation. The following diagram illustrates the signaling pathway modulated by this compound.

Preclinical Development

This compound demonstrated significant neuroprotective effects in a variety of preclinical models of cerebral ischemia and excitotoxicity.

In Vitro Studies

In vitro experiments provided the initial evidence for this compound's mechanism of action and neuroprotective potential.

| Model | Key Findings | Quantitative Data | Reference |

| Cultured Spinal Cord Neurons | Non-competitively antagonized NMDA-induced depolarization. | - | |

| Rat Cerebellar Slices | Antagonized NMDA-stimulated cGMP production. | IC50 = 10 µM | |

| Rat Striatal Slices | Antagonized NMDA-evoked acetylcholine release. | IC50 = 6.6 µM | |

| Xenopus Oocytes expressing rat NR1A/NR2B receptors | Antagonized NMDA-induced currents. | IC50 = 3.0 µM | |

| Hippocampal Slices (Hypoxia Model) | Improved recovery of excitatory postsynaptic potentials. | EC50 ≈ 0.5 µM |

In Vivo Studies

This compound's efficacy was further evaluated in several animal models of stroke.

| Animal Model | Route of Administration | Key Findings | Quantitative Data | Reference |

| Rat (Middle Cerebral Artery Occlusion) | Oral | Reduced infarction volume. | 34% reduction at 1 mg/kg; 48% reduction at 10 mg/kg | |

| Cat (Middle Cerebral Artery Occlusion) | Intravenous | Dose-related reduction in infarct volume. | 42% reduction at 3 mg/kg | |

| Mouse (Focal Ischemia) | Intraperitoneal, Oral | Neuroprotective with a therapeutic window of 2-4 hours post-occlusion. | - | |

| Rat (Cerebral Trauma) | - | Extensive neuroprotection with a therapeutic window of ~18 hours. | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for representative preclinical studies of this compound.

Rat Model of Thromboembolic Stroke

This model was utilized to assess the neuroprotective effects of this compound in a clinically relevant setting of embolic stroke.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Ischemia:

-

A blood clot is prepared from a donor rat.

-

The recipient rat is anesthetized, and the external carotid artery is exposed and ligated.

-

The prepared blood clot is injected into the internal carotid artery to induce embolization of the middle cerebral artery.

-

-

Drug Administration: this compound (1 mg/kg) is administered intravenously at 10 minutes and 2.5 hours after embolization.

-

Outcome Measures:

-

Neurological Deficit Score: Assessed at 24 hours post-occlusion using a standardized scoring system.

-

Infarct Volume: Determined by histological analysis of brain sections stained with 2,3,5-triphenyltetrazolium chloride (TTC) at 48 hours post-occlusion.

-

Clinical Development

The clinical development of this compound progressed through early-phase trials in healthy volunteers and patients, culminating in a Phase III trial for acute ischemic stroke.

Phase I and II Studies

Information on the early-phase clinical trials of this compound is limited in the public domain. Studies in healthy volunteers established a dose-dependent prolongation of the corrected QT (QTc) interval, along with vertigo and drowsiness, as dose-limiting toxicities. Doses of up to 60 mg orally were administered to volunteers. In stroke patients, intravenous doses of 1.5 and 3 mg twice daily for 3 days, followed by oral doses of 5 to 10 mg twice daily for 11 days, were reportedly well-tolerated without significant psychological or cardiovascular side effects.

Phase III Trial and Discontinuation

A Phase III clinical trial was initiated to evaluate the efficacy and safety of this compound in the treatment of acute ischemic stroke. However, in February 1996, Synthélabo announced the discontinuation of this trial. The decision was based on the results of a planned interim analysis which indicated a lack of efficacy. This outcome was a significant setback for the development of neuroprotective agents for stroke and contributed to a broader understanding of the difficulties in translating preclinical findings to clinical success in this therapeutic area.

Conclusion

The investigational new drug history of this compound is a salient case study in the development of neuroprotective agents. Its targeted mechanism of action, selective for the NR2B subunit of the NMDA receptor, represented a sophisticated pharmacological approach to mitigating excitotoxic neuronal injury. Preclinical studies consistently demonstrated its neuroprotective efficacy in various models of cerebral ischemia. However, the failure of this compound in a Phase III clinical trial for acute ischemic stroke underscored the significant challenges in translating these promising preclinical findings into clinical benefit. Factors such as the narrow therapeutic window for intervention in stroke, the heterogeneity of the patient population, and the complexity of the underlying pathophysiology likely contributed to this outcome. The story of this compound remains a valuable lesson for researchers and drug developers in the field of neuroprotection, emphasizing the critical importance of robust translational research and innovative clinical trial design.

References

Eliprodil's Potential in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eliprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B, has emerged as a compound of interest in Parkinson's disease (PD) research. Its mechanism of action, targeting excitotoxicity and potentially modulating critical signaling pathways implicated in neurodegeneration and the side effects of current therapies, warrants a detailed examination. This technical guide provides a comprehensive overview of this compound's core pharmacology, preclinical evidence in Parkinson's models, and its clinical investigation, with a focus on its potential to mitigate L-DOPA-induced dyskinesia (LID). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and development in this area.

Core Pharmacology of this compound

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting significant selectivity for the NR2B subunit. This selectivity is a key aspect of its therapeutic potential, as NR2B-containing receptors are predominantly expressed in the striatum and hippocampus and are implicated in pathological glutamate signaling.

Quantitative Data: Binding Affinity and Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound for various NMDA receptor subtypes, highlighting its selectivity for NR2B.

| Receptor Subtype | IC50 (µM) | Reference |

| NR2B | 1 | [1] |

| NR2A | >100 | [1] |

| NR2C | >100 | [1] |

Preclinical Evidence in Parkinson's Disease Models

This compound has been evaluated in various preclinical models of Parkinson's disease, primarily focusing on its effects on motor symptoms and the complications of levodopa therapy.

Effects on Motor Function

Studies in reserpine-treated rodent models, which induce a state of akinesia, have investigated this compound's potential to improve motor function.

| Treatment | Dose (mg/kg) | Effect on Locomotion | Statistical Significance | Reference |

| This compound | 5 | Weakly stimulated locomotion | - | [2] |

| This compound | 10-40 | Reversed akinesia | Not statistically significant | [2] |

| This compound + L-DOPA | - | Suppressed L-DOPA-induced motor stimulation | - |

Attenuation of L-DOPA-Induced Dyskinesia (LID)

The primary focus of this compound research in Parkinson's disease has been its potential to alleviate LID, a debilitating side effect of long-term levodopa treatment. The overactivity of corticostriatal glutamatergic pathways, acting on NR2B-containing NMDA receptors on striatal medium spiny neurons, is thought to be a key mechanism underlying LID.

Clinical Investigation in Parkinson's Disease

A key clinical study, NCT00001929, was conducted to assess the efficacy of this compound in patients with advanced Parkinson's disease experiencing motor response complications associated with levodopa.

Clinical Trial NCT00001929 Overview

-

Title: Treatment of Parkinson's Disease With this compound

-

Status: Completed

-

Phase: Phase 2

-

Purpose: To evaluate the acute effects of the NR2B subtype-selective NMDA antagonist this compound on levodopa-associated motor response complications in patients with advanced Parkinson's Disease (PD).

-

Participants: 20 participants with idiopathic Parkinson's Disease and motor response complications.

While the trial has been completed, detailed quantitative results are not publicly available in the searched literature.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential in Parkinson's disease is rooted in its ability to modulate specific neuronal signaling pathways that are dysregulated in the disease.

NR2B-Mediated Signaling in Striatal Neurons

The binding of glutamate to NR2B-containing NMDA receptors triggers a cascade of intracellular events, primarily initiated by an influx of Ca²⁺. This can lead to the activation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. In the context of Parkinson's disease and LID, this pathway is believed to be hyperactive.

References

Eliprodil: A Deep Dive into its Modulation of Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eliprodil, a non-competitive antagonist with high selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been a subject of significant interest for its neuroprotective properties and its influence on synaptic plasticity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on long-term potentiation (LTP) and long-term depression (LTD), the cellular cornerstones of learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to the intricate workings of the central nervous system. The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in initiating many forms of synaptic plasticity. The diverse subunit composition of NMDA receptors, particularly the presence of different GluN2 subunits (A-D), dictates their functional properties and downstream signaling cascades. This compound emerges as a critical pharmacological tool and potential therapeutic agent by selectively targeting NMDA receptors containing the GluN2B subunit. This selectivity offers the potential for targeted modulation of synaptic plasticity with a potentially more favorable side-effect profile compared to non-selective NMDA receptor antagonists.

Mechanism of Action of this compound

This compound exerts its primary effect as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor, exhibiting a strong preference for receptors containing the GluN2B subunit.[1] This interaction allosterically inhibits receptor function, reducing the influx of Ca²⁺ upon glutamate binding. Notably, this compound also demonstrates an inhibitory effect on voltage-operated calcium channels, which may contribute to its overall neuroprotective profile.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on this compound's interaction with its targets and its functional consequences on synaptic transmission and plasticity.

| Parameter | Value | Receptor/Channel | Preparation | Reference |

| IC₅₀ | 0.67 µM | NMDA Receptor (GluN2B) | Cultured Rat Cortical Neurons | [3] |

| IC₅₀ | 1.48 µM | L- and N-type Ca²⁺ Channels | Cultured Rat Cortical Neurons | [3] |

| IC₅₀ | ~9 µM | P-type Ca²⁺ Channels | Acutely Isolated Cerebellar Purkinje Neurons | |

| IC₅₀ | ~10 µM | N-type Ca²⁺ Channels | Recombinantly Expressed Human Channels |

Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various Receptors and Ion Channels.

| Experimental Model | This compound Concentration | Effect on Synaptic Plasticity | Quantitative Change | Reference |

| Hippocampal Slices (Rat) | 0.5 µM (EC₅₀) | Improved recovery of fEPSPs after hypoxia | Markedly improved recovery | |

| Amygdala Kindling (Rat) | 10-40 mg/kg (in vivo) | No consistent increase in after-discharge threshold | Not significant | |

| Hippocampal Slices (Rat) | Not specified | Ifenprodil (similar agent) inhibited LTD but not LTP | Inhibition of LTD | |

| Anterior Cingulate Cortex | 3 µM (Ifenprodil) | Partial depression of LTP | LTP partially depressed |

Table 2: Effects of this compound and Related Compounds on Synaptic Plasticity.

Signaling Pathways Modulated by this compound

This compound's selective antagonism of GluN2B-containing NMDA receptors significantly impacts downstream signaling pathways crucial for synaptic plasticity.

This compound's Impact on Long-Term Depression (LTD)

GluN2B-containing NMDA receptors are strongly implicated in the induction of LTD. Their activation by low-frequency stimulation leads to a modest but sustained influx of Ca²⁺, which preferentially activates protein phosphatases such as calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate key synaptic proteins, including AMPA receptors, leading to their internalization and a weakening of the synapse. By blocking GluN2B-mediated Ca²⁺ influx, this compound is hypothesized to inhibit the activation of this phosphatase cascade, thereby preventing the induction of LTD.

This compound's Influence on Long-Term Potentiation (LTP)

The role of GluN2B in LTP is more complex and appears to be dependent on the brain region and the induction protocol. While GluN2A-containing NMDA receptors are often considered the primary drivers of LTP due to their faster kinetics, GluN2B receptors also contribute to the overall Ca²⁺ influx required for the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and other downstream kinases like ERK/MAPK. These kinases phosphorylate AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane, leading to synaptic strengthening. This compound's effect on LTP can be multifaceted; by reducing the overall Ca²⁺ influx, it may raise the threshold for LTP induction or partially reduce its magnitude.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity.

Organotypic Hippocampal Slice Culture

This ex vivo model allows for the long-term study of synaptic function in a relatively intact neural circuit.

Materials:

-

P7-P9 rat or mouse pups

-

Dissection medium: Hibernate-A medium supplemented with B-27 and GlutaMAX.

-

Culture medium: Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Millicell cell culture inserts (0.4 µm)

-

6-well culture plates

-

Vibratome or tissue chopper

Procedure:

-

Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold dissection medium.

-

Isolate the hippocampi and cut 350-400 µm thick transverse slices using a vibratome or tissue chopper.

-

Transfer the slices to a dish containing ice-cold dissection medium and carefully separate the desired slices.

-

Place 1-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.

-

Incubate the slices at 37°C in a 5% CO₂ incubator.

-

Change the culture medium every 2-3 days.

-

This compound can be added to the culture medium at the desired concentration for the desired duration of treatment.

Field Excitatory Postsynaptic Potential (fEPSP) Recording

This electrophysiological technique is used to measure synaptic strength in brain slices.

Materials:

-

Organotypic or acute hippocampal slices

-

Artificial cerebrospinal fluid (aCSF)

-

Bipolar stimulating electrode

-

Glass recording microelectrode (filled with aCSF)

-

Amplifier and data acquisition system

Procedure:

-

Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver a series of single electrical pulses of increasing intensity to determine the baseline synaptic response.

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

Record fEPSPs for at least 60 minutes post-stimulation to assess the magnitude and stability of plasticity.

-

To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the drug for a specified period before and/or during the plasticity-inducing stimulation.

Western Blot Analysis

This technique allows for the quantification of specific protein levels in tissue samples.

Materials:

-

Hippocampal tissue or cultured slices

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-GluN2B, anti-pCaMKII, anti-pCREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize tissue or slices in lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity using densitometry software.

Conclusion

This compound's selective antagonism of GluN2B-containing NMDA receptors provides a powerful lens through which to dissect the complex molecular machinery underlying synaptic plasticity. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this specific NMDA receptor subunit. A deeper understanding of how compounds like this compound modulate synaptic plasticity will be instrumental in developing novel treatments for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

- 1. Early correction of synaptic long-term depression improves abnormal anxiety-like behavior in adult GluN2B-C456Y-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of ifenprodil and this compound on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NMDA receptor antagonist this compound (SL 82.0715) blocks voltage-operated Ca2+ channels in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Eliprodil's Molecular Landscape Beyond NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliprodil, a phenylethanolamine compound, is well-characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the NR2B subunit.[1][2] This activity has been the primary focus of its development as a potential neuroprotective agent. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to several other molecular targets. Understanding these off-target interactions is crucial for a comprehensive assessment of its therapeutic potential and side-effect profile. This technical guide provides an in-depth exploration of the known molecular targets of this compound beyond the NMDA receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Voltage-Gated Calcium Channels (VGCCs)

This compound has been demonstrated to block several subtypes of voltage-gated calcium channels, an action that may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[3][4]

Data Presentation: this compound's Potency at VGCCs

| Target Subtype | IC50 (µM) | Cell Type | Experimental Method | Reference |

| L- and N-type | 1.48 | Rat Cultured Cortical Neurons | Whole-Cell Patch Clamp | [3] |

| N-type | 10 | HEK293 cells expressing human α1B-1, α2b, β1-3 subunits | Whole-Cell Patch Clamp | |

| P-type | 9 | Acutely Isolated Cerebellar Purkinje Neurons | Whole-Cell Patch Clamp |

Experimental Protocol: Whole-Cell Patch Clamp for VGCC Analysis

This protocol describes the methodology to assess the inhibitory effect of this compound on voltage-gated calcium channel currents.

1. Cell Preparation:

- For cultured neurons, plate cells on poly-D-lysine-coated glass coverslips and culture for 7-14 days.

- For HEK293 cells expressing specific VGCC subunits, transiently or stably transfect the cells with the appropriate plasmids.

- For acutely isolated neurons, enzymatic and mechanical dissociation of the desired brain region is performed.

2. Electrophysiological Recording:

- Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.

- Continuously perfuse the chamber with an external solution containing (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is included to block voltage-gated sodium channels.

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

- Establish a whole-cell patch clamp configuration on a selected cell.

- Hold the membrane potential at -80 mV.

- Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

3. Drug Application:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

- Apply this compound to the recording chamber via the perfusion system.

- Record calcium currents before and after the application of this compound at various concentrations to determine the dose-dependent inhibitory effect.

4. Data Analysis:

- Measure the peak amplitude of the inward calcium current.

- Plot the percentage of current inhibition as a function of this compound concentration.

- Fit the data to a logistic equation to determine the IC50 value.

Visualization: this compound's Inhibition of VGCCs Workflow

Sigma (σ) Receptors

This compound has shown affinity for sigma receptors, particularly the sigma-2 (σ2) subtype. These receptors are intracellular chaperone proteins involved in various cellular functions, and their modulation can have significant physiological effects.

Data Presentation: this compound's Affinity for Sigma Receptors

| Target | Ki (nM) | Ligand | Tissue/Cell Line | Experimental Method | Reference |

| σ2 Receptor | 630 | [3H]Ifenprodil | Not Specified | Radioligand Binding Assay | Indirectly cited in multiple reviews |

Experimental Protocol: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound for sigma-2 receptors.

1. Membrane Preparation:

- Homogenize tissue rich in sigma-2 receptors (e.g., rat liver) or cultured cells expressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension and recentrifugation.

- Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

- In a 96-well plate, add a fixed concentration of a suitable radioligand for the sigma-2 receptor (e.g., [3H]DTG) in the presence of a masking agent for sigma-1 receptors (e.g., (+)-pentazocine).

- Add increasing concentrations of unlabeled this compound.

- Add the membrane preparation to initiate the binding reaction.

- Incubate the plate at room temperature for a specified time to reach equilibrium.

- Terminate the reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

3. Radioactivity Measurement:

- Place the filters in scintillation vials with scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Determine non-specific binding in the presence of a high concentration of an unlabeled sigma-2 ligand.

- Calculate the specific binding at each concentration of this compound.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Fit the data to a one-site competition model to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Sigma Receptor Binding Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of ifenprodil and this compound on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Eliprodil in Preclinical In Vivo Studies: Application Notes and Protocols for Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eliprodil, a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, for use in in vivo animal studies. This document details recommended dosages, experimental protocols, and the underlying signaling pathways, offering a valuable resource for investigating the neuroprotective potential of this compound in various disease models.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various in vivo animal models.

Table 1: this compound Dosage in Rodent Models of Neurological Injury

| Animal Model | Indication | Route of Administration | Dosage | Key Findings |

| Sprague-Dawley Rat | Thromboembolic Stroke | Intravenous (IV) | 1 mg/kg | Reduced neurological deficit by 54% and total infarct volume by 49%.[1][2] |

| Long-Evans Rat | Retinal Excitotoxicity (NMDA-induced) | Intraperitoneal (IP) | 0.3, 1, or 10 mg/kg | 10 mg/kg completely prevented the loss of choline acetyltransferase (ChAT) activity and cells in the ganglion cell layer. |

| Rat | Amygdala Kindling (Seizure Model) | Not specified | 10-40 mg/kg | Had no consistent anticonvulsant activity when administered alone.[3] |

| Sprague-Dawley Rat | Focal Cerebral Ischemia | Intravenous (IV) | 1 mg/kg | Significantly reduced the volume of ischemia by 50% or more. |

Table 2: this compound Dosage in Rabbit Models of Retinal Ischemia

| Animal Model | Indication | Route of Administration | Dosage | Key Findings |

| Rabbit | Retinal Ischemia | Intraperitoneal (IP) | 1.0 - 10.0 mg/kg | 10 mg/kg ameliorated the depression of A and B waves in the electroretinogram (ERG).[4] |

Experimental Protocols

Thromboembolic Stroke Model in Rats

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of stroke.[1]

Objective: To assess the efficacy of this compound in reducing neurological deficits and infarct volume following an embolic stroke.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for this compound (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Materials for inducing thromboembolic stroke (e.g., autologous blood clot)

-

Catheters for intracarotid injection and intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Induction of Thromboembolic Stroke: Induce embolization by injecting an autologous arterial blood clot into the internal carotid artery to occlude the middle cerebral artery (MCA).

-

This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound at a dose of 1 mg/kg via intravenous (IV) injection.

-

The first dose is administered 10 minutes post-embolization, followed by a second dose at 2 hours and 30 minutes post-embolization.

-

-

Assessment of Outcomes:

-

Neurological Scoring: Evaluate neurological deficits at specific time points post-stroke using a standardized scoring system (e.g., Bederson scale or a composite neuroscore). This typically involves assessing posture, forelimb flexion, and circling behavior.

-

Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain. Section the brain and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area. Calculate the infarct volume using imaging software.

-

Experimental Workflow for Thromboembolic Stroke Model

Caption: Workflow for evaluating this compound in a rat thromboembolic stroke model.

Retinal Excitotoxicity and Ischemia Models in Rodents and Rabbits

This protocol combines methodologies from studies investigating this compound's protective effects on the retina.

Objective: To determine the neuroprotective effects of this compound against NMDA-induced excitotoxicity in rats and pressure-induced ischemia in rabbits.

Materials:

-

Long-Evans rats or rabbits

-

This compound

-

Vehicle for this compound

-

N-methyl-D-aspartate (NMDA) solution

-

Anesthetic

-

Materials for intravitreal injection

-

Device for elevating intraocular pressure

-

Electroretinography (ERG) equipment

Procedure for Retinal Excitotoxicity in Rats:

-

Animal Preparation: Anesthetize the Long-Evans rats.

-

This compound Administration: Administer this compound intraperitoneally (IP) at doses of 0.3, 1, or 10 mg/kg. The dosing regimen includes administration 1 hour before and 1 hour after NMDA injection, followed by twice-daily injections for 7 days.

-

Induction of Excitotoxicity: Inject 20 nmoles of NMDA into the vitreous humor of one eye.

-

Assessment of Outcomes: After 7 days, euthanize the animals and enucleate the eyes for histological analysis. Count the cells in the retinal ganglion cell layer (GCL) and measure choline acetyltransferase (ChAT) activity.

Procedure for Retinal Ischemia in Rabbits:

-

Animal Preparation: Anesthetize the rabbits.

-

This compound Administration: Administer this compound intraperitoneally (IP) at doses ranging from 1.0 to 10.0 mg/kg.

-

Induction of Ischemia: Induce total retinal ischemia by elevating the intraocular pressure above the systolic blood pressure for 65 minutes.

-

Assessment of Outcomes: Assess the recovery of ERG activity at 24 and 48 hours post-ischemia. The A and B waves of the ERG are key parameters to measure retinal function.

Experimental Workflow for Retinal Injury Models

Caption: Workflows for this compound in retinal excitotoxicity and ischemia models.

Signaling Pathway

This compound exerts its neuroprotective effects primarily by acting as a selective antagonist at the NR2B subunit of the NMDA receptor. This action interrupts the excitotoxic cascade initiated by excessive glutamate release, a common pathological event in ischemic stroke and other neurological disorders.

Mechanism of Action:

-

Glutamate Release: Under ischemic conditions, neuronal depolarization leads to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.

-

NMDA Receptor Activation: Glutamate, along with the co-agonist glycine, binds to and activates NMDA receptors on the postsynaptic neuron.

-

Calcium Influx: Activation of NMDA receptors, particularly those containing the NR2B subunit, leads to a significant and prolonged influx of calcium (Ca2+) into the neuron.

-

Excitotoxicity Cascade: The excessive intracellular Ca2+ concentration triggers a cascade of detrimental events, including the activation of proteases, lipases, and nitric oxide synthase, leading to mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death through apoptosis and necrosis.

-

This compound's Intervention: this compound selectively binds to the NR2B subunit of the NMDA receptor, preventing its activation by glutamate. This blockade reduces the excessive influx of Ca2+, thereby mitigating the downstream excitotoxic cascade and preserving neuronal integrity.

Signaling Pathway of this compound in Neuroprotection

Caption: this compound blocks the NR2B-NMDA receptor, preventing excitotoxicity.

References

- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection afforded by a combination of this compound and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effects of this compound alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound in retinal excitotoxicity and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eliprodil in Hippocampal Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit.[1] This characteristic makes it a valuable pharmacological tool for investigating the specific roles of GluN2B-containing NMDA receptors in synaptic transmission and plasticity within the hippocampus. These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology, including its mechanism of action, effects on synaptic function, and detailed experimental protocols.